Streptomycin pantothenate
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Overview
Description
Streptomycin pantothenate is a compound that combines the antibiotic properties of streptomycin with the vitamin B5 activity of pantothenic acid. Streptomycin, derived from the bacterium Streptomyces griseus, is an aminoglycoside antibiotic known for its effectiveness against a variety of gram-negative and acid-fast bacteria . . The combination of these two compounds aims to leverage the antimicrobial properties of streptomycin and the metabolic benefits of pantothenic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of streptomycin pantothenate involves the chemical conjugation of streptomycin and pantothenic acid. The process typically starts with the isolation of streptomycin from Streptomyces griseus through fermentation . Pantothenic acid can be synthesized chemically or produced via microbial fermentation . The conjugation reaction usually involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amino group of streptomycin. This reaction is facilitated by coupling agents such as carbodiimides under mild conditions to preserve the integrity of both molecules.
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. The fermentation process for streptomycin is optimized for high yield, involving controlled nutrient supply and oxygen levels . Pantothenic acid production can be scaled up using genetically engineered microorganisms to enhance yield and reduce production costs . The final conjugation step is carried out in large reactors with precise control over reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Streptomycin pantothenate undergoes various chemical reactions, including:
Oxidation: Streptomycin can be oxidized, leading to the formation of inactive products.
Reduction: Reduction reactions can modify the functional groups in pantothenic acid, affecting its activity.
Substitution: Streptomycin can undergo substitution reactions, particularly at the amino groups, altering its antimicrobial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of streptomycin can lead to the formation of streptomycin aldehyde, while reduction of pantothenic acid can yield reduced forms with altered biological activity .
Scientific Research Applications
Streptomycin pantothenate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the conjugation of antibiotics with vitamins and their resulting properties.
Industry: Utilized in the development of new antimicrobial agents and nutritional supplements.
Mechanism of Action
The mechanism of action of streptomycin pantothenate involves the inhibition of protein synthesis in bacteria by binding to the 16S rRNA of the bacterial ribosome, causing misreading of mRNA . Pantothenic acid contributes to the metabolic processes by being a precursor for coenzyme A, which is involved in various biochemical pathways . The combination of these two mechanisms enhances the overall antimicrobial and metabolic effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Streptomycin: An aminoglycoside antibiotic with similar antimicrobial properties but lacks the metabolic benefits of pantothenic acid.
Pantothenic Acid: A vitamin essential for metabolic processes but does not possess antimicrobial properties.
Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but higher toxicity.
Uniqueness
Streptomycin pantothenate is unique in that it combines the antimicrobial properties of streptomycin with the metabolic benefits of pantothenic acid, potentially offering a dual therapeutic approach. This combination can be particularly useful in treating infections in patients with metabolic disorders or in developing new antimicrobial agents with added nutritional benefits .
Properties
CAS No. |
24573-11-3 |
---|---|
Molecular Formula |
C30H56N8O17 |
Molecular Weight |
800.8 g/mol |
IUPAC Name |
2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H39N7O12.C9H17NO5/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;7-/m00/s1 |
InChI Key |
YXIORFGPXSLCOT-FGZKHVCBSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O |
Related CAS |
106546-98-9 |
Origin of Product |
United States |
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